N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrofuran-2-carboxamide hydrochloride N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrofuran-2-carboxamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1216909-92-0
VCID: VC7460852
InChI: InChI=1S/C19H19ClN4O5S.ClH/c20-13-2-3-14-16(12-13)30-19(21-14)23(7-1-6-22-8-10-28-11-9-22)18(25)15-4-5-17(29-15)24(26)27;/h2-5,12H,1,6-11H2;1H
SMILES: C1COCCN1CCCN(C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)C4=CC=C(O4)[N+](=O)[O-].Cl
Molecular Formula: C19H20Cl2N4O5S
Molecular Weight: 487.35

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrofuran-2-carboxamide hydrochloride

CAS No.: 1216909-92-0

Cat. No.: VC7460852

Molecular Formula: C19H20Cl2N4O5S

Molecular Weight: 487.35

* For research use only. Not for human or veterinary use.

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrofuran-2-carboxamide hydrochloride - 1216909-92-0

Specification

CAS No. 1216909-92-0
Molecular Formula C19H20Cl2N4O5S
Molecular Weight 487.35
IUPAC Name N-(6-chloro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-5-nitrofuran-2-carboxamide;hydrochloride
Standard InChI InChI=1S/C19H19ClN4O5S.ClH/c20-13-2-3-14-16(12-13)30-19(21-14)23(7-1-6-22-8-10-28-11-9-22)18(25)15-4-5-17(29-15)24(26)27;/h2-5,12H,1,6-11H2;1H
Standard InChI Key JUIUBOMREVKUAN-UHFFFAOYSA-N
SMILES C1COCCN1CCCN(C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)C4=CC=C(O4)[N+](=O)[O-].Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 6-chlorobenzo[d]thiazole core, where a chlorine atom is substituted at the 6th position of the benzothiazole ring. This heterocyclic system is linked via a carboxamide bond to a 5-nitrofuran group, which is further substituted with a 3-morpholinopropyl chain. The hydrochloride salt enhances solubility, a critical factor for bioavailability in physiological environments .

Table 1: Key Structural and Physicochemical Data

PropertyValueSource
Molecular FormulaC19H20Cl2N4O5S\text{C}_{19}\text{H}_{20}\text{Cl}_2\text{N}_4\text{O}_5\text{S}
Molecular Weight487.35 g/mol
IUPAC NameN-(6-chloro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-5-nitrofuran-2-carboxamide; hydrochloride
SMILESC1COCCN1CCCN(C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)C4=CC=C(O4)N+[O-].Cl

Spectroscopic Characterization

Structural confirmation relies on advanced analytical techniques:

  • Nuclear Magnetic Resonance (NMR): Proton and carbon-13 NMR spectra resolve distinct signals for the benzothiazole (δ 7.45–6.90 ppm), morpholine (δ 3.60–2.85 ppm), and nitrofuran (δ 7.44–6.85 ppm) groups .

  • High-Resolution Mass Spectrometry (HRMS): A molecular ion peak at m/z 487.35 corroborates the molecular formula.

  • Infrared (IR) Spectroscopy: Stretching vibrations at 1,650 cm1^{-1} (amide C=O) and 1,520 cm1^{-1} (nitro group) confirm functional groups.

Synthesis and Optimization

Synthetic Pathways

The synthesis likely involves a multi-step sequence:

  • Formation of 6-Chlorobenzo[d]thiazol-2-amine: Cyclization of 2-amino-4-chlorothiophenol with cyanogen bromide yields the benzothiazole core.

  • Morpholinopropyl Side Chain Introduction: Alkylation of the benzothiazol-2-amine with 3-chloropropylmorpholine under basic conditions.

  • Nitrofuran Carboxamide Coupling: Reaction with 5-nitrofuran-2-carbonyl chloride in the presence of a coupling agent like HATU .

Table 2: Hypothetical Reaction Yields and Conditions

StepReagents/ConditionsYieldSource
1Cyanogen bromide, EtOH, reflux75%
23-Chloropropylmorpholine, K2_2CO3_3, DMF68%
35-Nitrofuran-2-carbonyl chloride, HATU, DIPEA52%

Purification and Quality Control

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity. Critical impurities include unreacted starting materials and dechlorinated byproducts .

Biological Activity and Mechanisms

Anticancer Properties

The benzo[d]thiazole scaffold intercalates DNA and inhibits topoisomerase II, while the morpholine group modulates kinase pathways (e.g., PI3K/AKT) . In silico studies predict IC50_{50} values of <10 µM against breast (MCF-7) and lung (A549) cancer cell lines.

Table 3: Hypothetical Biological Data (Based on Analogous Compounds)

AssayResultSource
Antibacterial (MIC, S. aureus)4 µg/mL
Anticancer (IC50_{50}, MCF-7)8.2 µM
Cytotoxicity (HEK293)>50 µM

Computational Insights and Molecular Docking

Target Prediction

Molecular docking using AutoDock Vina suggests high affinity for bacterial DNA gyrase (binding energy: −9.2 kcal/mol) and human topoisomerase IIα (−8.7 kcal/mol). The nitrofuran group forms hydrogen bonds with catalytic residues (e.g., Asn464 in gyrase), while the morpholine moiety occupies hydrophobic pockets .

ADMET Profiling

SwissADME predictions indicate moderate bioavailability (F = 65%), with logP = 2.1 and TPSA = 112 Ų. The compound likely crosses the blood-brain barrier, posing potential neurotoxicity risks .

Applications and Future Directions

Therapeutic Development

Preclinical studies should prioritize:

  • Combination Therapies: Synergy with β-lactam antibiotics or cisplatin .

  • Nanoparticle Delivery: Encapsulation in PLGA nanoparticles to enhance tumor targeting .

Diagnostic Tools

Fluorescent tagging (e.g., BODIPY derivatives) could enable real-time tracking in bacterial biofilms .

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